molecular formula C12H22N2O5 B8166206 (S)-2-((S)-2-amino-5-(tert-butoxy)-5-oxopentanamido)propanoic acid

(S)-2-((S)-2-amino-5-(tert-butoxy)-5-oxopentanamido)propanoic acid

Cat. No.: B8166206
M. Wt: 274.31 g/mol
InChI Key: DVRZPPQCOIUWGZ-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((S)-2-amino-5-(tert-butoxy)-5-oxopentanamido)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in peptide synthesis and other organic chemistry applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((S)-2-amino-5-(tert-butoxy)-5-oxopentanamido)propanoic acid typically involves the protection of amino acids using di-tert-butyl pyrocarbonate. This method ensures the formation of Boc derivatives of amino acids under optimized conditions . The reaction is usually carried out in the presence of a base, such as sodium bicarbonate, and an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of Boc-protected amino acids often employs similar methods but on a larger scale. The use of continuous flow reactors and automated synthesis machines can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((S)-2-amino-5-(tert-butoxy)-5-oxopentanamido)propanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected amino acids and various Boc-protected derivatives .

Scientific Research Applications

(S)-2-((S)-2-amino-5-(tert-butoxy)-5-oxopentanamido)propanoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of (S)-2-((S)-2-amino-5-(tert-butoxy)-5-oxopentanamido)propanoic acid involves the protection of amino groups to prevent unwanted side reactions during peptide synthesis. The Boc group is stable under acidic conditions but can be removed under basic or neutral conditions using specific reagents .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O5/c1-7(11(17)18)14-10(16)8(13)5-6-9(15)19-12(2,3)4/h7-8H,5-6,13H2,1-4H3,(H,14,16)(H,17,18)/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRZPPQCOIUWGZ-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CCC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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